
4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide
描述
4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide is a Schiff base compound, characterized by the presence of an imine group (-HC=N-) formed by the condensation of an amine with a carbonyl compound. This compound is known for its diverse applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-aminobenzenesulfonamide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization from ethanol to obtain a pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Efficacy Against Cancer Cell Lines
In vitro studies have shown that this compound exhibits significant anti-proliferative activity against various breast cancer cell lines, including MDA-MB-231 and MCF-7. The observed concentration ranges for effective inhibition are between 1.52 to 6.31 μM, with selectivity ratios favoring cancerous cells over normal cells by factors of 5.5 to 17.5 . Furthermore, the compound has been reported to induce apoptosis in cancer cells, evidenced by a notable increase in annexin V-FITC positive cells by 22-fold compared to control groups .
Antibacterial Activity
The compound has also shown promising antibacterial properties against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. Derivatives such as 4e, 4g, and 4h exhibited significant inhibition at concentrations around 50 μg/mL, achieving inhibition rates of up to 80.69% against S. aureus and notable anti-biofilm activity against K. pneumoniae .
Mechanism of Action Against Bacteria
The antibacterial mechanism is thought to involve the inhibition of carbonic anhydrases present in bacteria, which is essential for their growth and survival. This approach not only targets bacterial proliferation but also addresses biofilm formation, a significant challenge in treating infections .
ADMET Studies
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that the compound possesses favorable pharmacokinetic properties, which are crucial for its development as a therapeutic agent. The studies suggest that it could be effectively absorbed and distributed within biological systems while maintaining a low toxicity profile .
Toxicological Insights
Toxicity evaluations using various computational models have indicated that different routes of administration (oral vs. intravenous) yield varying toxicity levels, with oral administration requiring higher doses to achieve toxicity compared to other methods like intraperitoneal or intravenous routes .
Comparative Data Table
Application Area | Activity Type | Target | IC50/Concentration Range | Selectivity/Effectiveness |
---|---|---|---|---|
Anticancer | CA IX Inhibition | Breast Cancer Cells | 10.93 - 25.06 nM | Selectivity: 5.5 - 17.5x |
Apoptosis Induction | MDA-MB-231 Cells | 1.52 - 6.31 μM | Significant induction | |
Antimicrobial | Bacterial Inhibition | Staphylococcus aureus | ~50 μg/mL | Inhibition: 80.69% |
Biofilm Inhibition | Klebsiella pneumoniae | ~50 μg/mL | Inhibition: ~79% |
作用机制
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX), an enzyme involved in pH regulation in tumor cells. By inhibiting CA IX, the compound disrupts the pH balance within cancer cells, leading to reduced cell proliferation and increased apoptosis . Additionally, its antimicrobial action is attributed to the inhibition of bacterial carbonic anhydrases, which are essential for bacterial growth .
相似化合物的比较
Similar Compounds
4-((4-(Dimethylamino)benzylidene)amino)-1,2,4-triazole derivatives: These compounds also exhibit anticorrosive and antimicrobial properties.
4-((4-(Dimethylamino)benzylidene)amino)-4H-1,2,4-triazole-3-thiol derivatives: Known for their corrosion inhibition and antimicrobial activities.
Uniqueness
4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide is unique due to its dual functionality as both an anticancer and antimicrobial agent. Its ability to selectively inhibit CA IX over other carbonic anhydrases makes it a promising candidate for targeted cancer therapy .
生物活性
4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide , commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound includes a dimethylamino group, a sulfonamide moiety, and a benzylidene linkage, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various sulfonamide derivatives demonstrated that this compound effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound ranged from 32 to 128 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines, particularly by modulating apoptotic pathways and inhibiting cell proliferation. For instance, a study reported that treatment with this compound led to a decrease in cell viability in human breast cancer cells (MCF-7), with IC50 values observed around 15 µM .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in bacterial metabolism and cancer cell proliferation, such as carbonic anhydrases (CAs). Inhibition constants (Ki) for various isoforms have been reported in the range of 52.8–991.7 nM .
- Cell Signaling Modulation : By affecting signaling pathways related to apoptosis and cell cycle regulation, the compound may enhance the sensitivity of cancer cells to chemotherapeutic agents.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited superior activity against Pseudomonas aeruginosa compared to traditional antibiotics, suggesting its potential utility in treating resistant infections .
Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, the compound was tested against multiple cancer cell lines, including lung (A549), colon (HCT116), and breast (MCF-7). The study concluded that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Pseudomonas aeruginosa | 32 |
Table 2: Anticancer Activity Results
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
A549 | 20 | Cell cycle arrest |
HCT116 | 18 | Caspase activation |
属性
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-18(2)14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,19)20/h3-11H,1-2H3,(H2,16,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQQGWPGFHHBBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93898-52-3, 1089307-13-0 | |
Record name | 4-((4-(Dimethylamino)benzylidene)amino)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093898523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC209929 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-((4-(DIMETHYLAMINO)BENZYLIDENE)AMINO)BENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3MHA25XDD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。